molecular formula C10H9NO5 B13178670 Ethyl 2-formyl-5-nitrobenzoate

Ethyl 2-formyl-5-nitrobenzoate

Cat. No.: B13178670
M. Wt: 223.18 g/mol
InChI Key: IWSMTPKHEBUZIU-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-5-nitrobenzoate is an organic compound with the molecular formula C10H9NO5 It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl benzoate to introduce the nitro group, followed by formylation to add the formyl group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and formylation can be achieved using formic acid and a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-formyl-5-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-formyl-5-nitrobenzoate is an organic compound notable for its unique structural features, which include a formyl group and a nitro group attached to a benzoate moiety. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C11_{11}H9_{9}N1_{1}O4_{4}
  • Molecular Weight : Approximately 197.19 g/mol
  • Structure : The compound features a nitro group at the 5-position and a formyl group at the 2-position of the benzoate ring, contributing to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with various biological macromolecules, potentially leading to therapeutic effects. The formyl group may also participate in nucleophilic addition reactions, forming adducts with nucleophiles in biological systems.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism may involve interactions with bacterial cell division proteins, disrupting essential processes for bacterial growth and replication.

  • Case Study : A study demonstrated that derivatives of nitrobenzoates, including this compound, inhibited certain enzymes critical for bacterial survival. The compound showed promising results against both Gram-positive and Gram-negative strains .

Antifungal Activity

In addition to antibacterial effects, this compound has been reported to possess antifungal properties. This activity is likely linked to its ability to disrupt fungal cell wall synthesis or function.

  • Research Findings : Similar compounds have shown efficacy against various fungal strains, suggesting that this compound may be explored as a potential antifungal agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the this compound structure affect its biological activity.

Compound NameStructural FeaturesBiological Activity
This compoundFormyl at 2-position, Nitro at 5-positionAntibacterial, Antifungal
Methyl 2-methyl-5-nitrobenzoateMethyl ester instead of ethylReduced activity
Ethyl 3-formyl-4-nitrobenzoateFormyl at the 3-positionDifferent activity profile
Ethyl 2-fluoro-5-nitrobenzoateFluorine substituent at ortho positionEnhanced reactivity

This table illustrates how variations in structure can lead to differences in biological activity, highlighting the importance of functional groups in determining the compound's effectiveness.

Ongoing Research and Future Directions

Research on this compound is ongoing, particularly regarding its interactions with biological targets. Studies are focusing on:

  • Mechanistic Studies : Investigating how the nitro group reduction leads to reactive species that could interact with DNA or proteins.
  • Therapeutic Applications : Exploring potential applications in treating infections caused by resistant strains of bacteria and fungi.
  • Toxicity Profiles : Assessing the safety and toxicity of this compound for potential therapeutic use.

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

ethyl 2-formyl-5-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)9-5-8(11(14)15)4-3-7(9)6-12/h3-6H,2H2,1H3

InChI Key

IWSMTPKHEBUZIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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